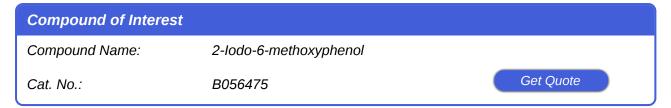


2-lodo-6-methoxyphenol: A Comprehensive Technical Guide for Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-lodo-6-methoxyphenol is a highly versatile aromatic building block in organic synthesis, prized for its unique substitution pattern that offers a powerful handle for constructing complex molecular architectures. Its utility stems from the presence of three distinct functional groups on the benzene ring: a hydroxyl group, a methoxy group, and an iodine atom. The electron-donating nature of the hydroxyl and methoxy groups activates the aromatic ring, while the carbon-iodine bond serves as a key reactive site for a variety of powerful cross-coupling reactions. This guide provides an in-depth overview of the synthesis, properties, and key applications of **2-iodo-6-methoxyphenol**, complete with experimental protocols and data to facilitate its use in research and development.

Physicochemical Properties

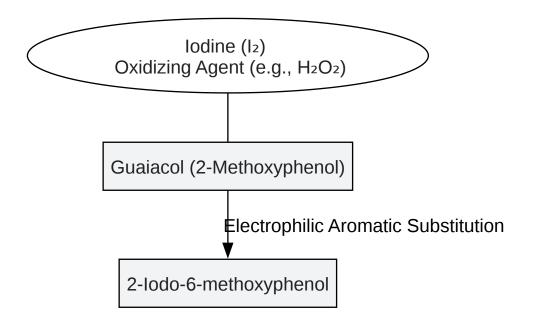
A summary of the key physical and chemical properties of **2-lodo-6-methoxyphenol** is presented in the table below.



Property	Value	Reference
IUPAC Name	2-lodo-6-methoxyphenol	[1]
CAS Number	111726-46-6	[2]
Molecular Formula	C7H7lO2	[1]
Molecular Weight	250.03 g/mol	[1]
Appearance	Solid	[2]
Storage Temperature	2-8°C, sealed in dry, dark place	[2]

Synthesis of 2-lodo-6-methoxyphenol

The most common and direct method for the synthesis of **2-iodo-6-methoxyphenol** is through the electrophilic iodination of guaiacol (2-methoxyphenol). The hydroxyl and methoxy groups of guaiacol are ortho-, para-directing, activating the aromatic ring for electrophilic attack. The iodine atom is introduced at the ortho position relative to the hydroxyl group.



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Figure 1: Synthesis of 2-lodo-6-methoxyphenol from Guaiacol.



Experimental Protocol: Synthesis from Guaiacol

This protocol is a representative procedure for the iodination of guaiacol.

Guaiacol

Materials:

- Iodine (I₂)
- Hydrogen peroxide (H₂O₂) (30% solution)
- Methanol
- Water
- Sodium thiosulfate solution (10%)
- · Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve guaiacol (1.0 eq) in methanol in a round-bottom flask.
- Add iodine (1.0 eq) to the solution and stir until it dissolves.
- Cool the mixture in an ice bath and slowly add hydrogen peroxide (1.2 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 10% sodium thiosulfate solution until the iodine color disappears.

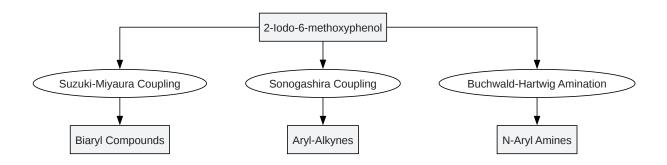


- Remove the methanol under reduced pressure.
- Add water to the residue and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-iodo-6-methoxyphenol.

Expected Yield: 49%[3]

Applications in Organic Synthesis

The reactivity of the carbon-iodine bond makes **2-iodo-6-methoxyphenol** a valuable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.



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Figure 2: Key cross-coupling reactions of **2-lodo-6-methoxyphenol**.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. **2-lodo-6-methoxyphenol** readily

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participates in this reaction with various arylboronic acids to yield substituted biaryl compounds. These biaryl scaffolds are prevalent in many biologically active molecules.

Representative Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is a general procedure that can be adapted for the coupling of **2-iodo-6-methoxyphenol** with various boronic acids.

Materials:

- 2-lodo-6-methoxyphenol
- · Phenylboronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane
- Water
- · Ethyl acetate
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a Schlenk flask, combine 2-iodo-6-methoxyphenol (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
- Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.



- Add degassed 1,4-dioxane and water (4:1 mixture).
- Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.
- After completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure.
- Purify the residue by column chromatography on silica gel to yield the desired biaryl product.

Coupling Partner	Product	Yield (%)
Phenylboronic acid	2-Methoxy-6-phenylphenol	88 (representative)

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction provides a direct route to aryl-alkynes, which are important intermediates in the synthesis of natural products and pharmaceuticals.

Representative Experimental Protocol: Sonogashira Coupling with Phenylacetylene

This is a general protocol for the Sonogashira coupling of aryl iodides.

Materials:

- 2-lodo-6-methoxyphenol
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
- Copper(I) iodide (CuI)
- Triethylamine (Et₃N)



- Toluene
- Saturated ammonium chloride solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a stirred solution of **2-iodo-6-methoxyphenol** (1.0 eq) in a mixture of toluene and triethylamine (2:1), add phenylacetylene (1.2 eq).
- Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).
- Stir the reaction mixture at room temperature under an inert atmosphere for 6-12 hours.
- Monitor the reaction progress by TLC.
- Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
- Wash the filtrate with saturated ammonium chloride solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Coupling Partner	Product	Yield (%)
Phenylacetylene	2-Methoxy-6- (phenylethynyl)phenol	74 (representative)[4]

Buchwald-Hartwig Amination

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The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[5] This reaction allows for the synthesis of a wide range of N-aryl amines, which are common motifs in pharmaceuticals.

Representative Experimental Protocol: Buchwald-Hartwig Amination with Aniline

This is a general procedure for the Buchwald-Hartwig amination of aryl iodides.

Materials:

- 2-lodo-6-methoxyphenol
- Aniline
- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
- Xantphos
- Sodium tert-butoxide (NaOtBu)
- Toluene
- Water
- · Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq) and Xantphos (0.02 eq).
- Add toluene and stir for 10 minutes.
- Add **2-iodo-6-methoxyphenol** (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).



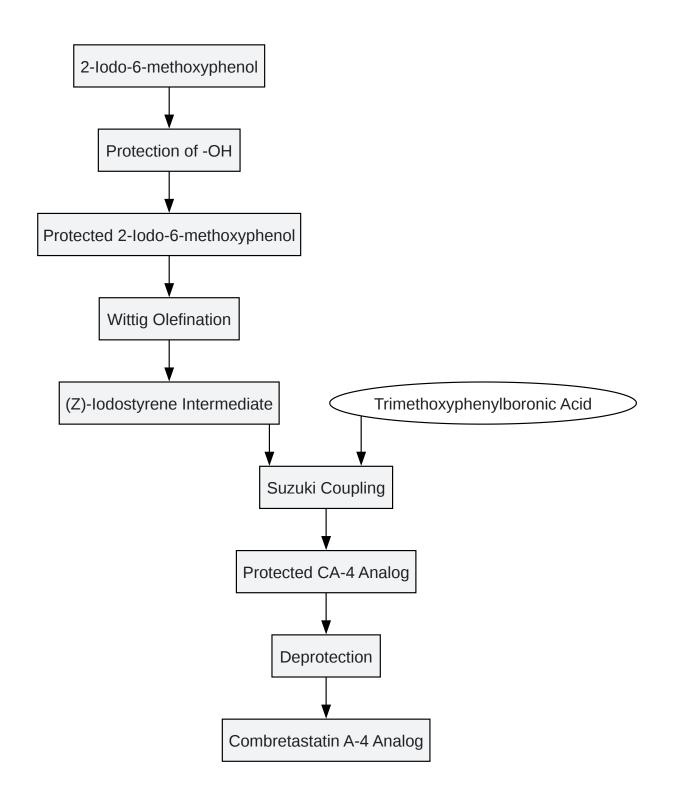
- Seal the tube and heat the reaction mixture to 100-110°C for 12-24 hours.
- Monitor the reaction by TLC.
- Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
- Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure.
- Purify the residue by column chromatography on silica gel.

Coupling Partner	Product	Yield (%)
Aniline	2-Methoxy-N-phenyl-6- aminophenol	81 (representative)

Application in the Synthesis of Bioactive Molecules: Combretastatin A-4 Analogs

2-lodo-6-methoxyphenol is a valuable precursor for the synthesis of combretastatin analogs, a class of potent anticancer agents that inhibit tubulin polymerization.[6][7] Combretastatin A-4 (CA-4), a natural product, is a powerful inhibitor of tubulin polymerization and exhibits strong antitumor and anti-vascular properties.[6] The synthesis of CA-4 analogs often involves a Suzuki cross-coupling reaction to construct the biaryl core.





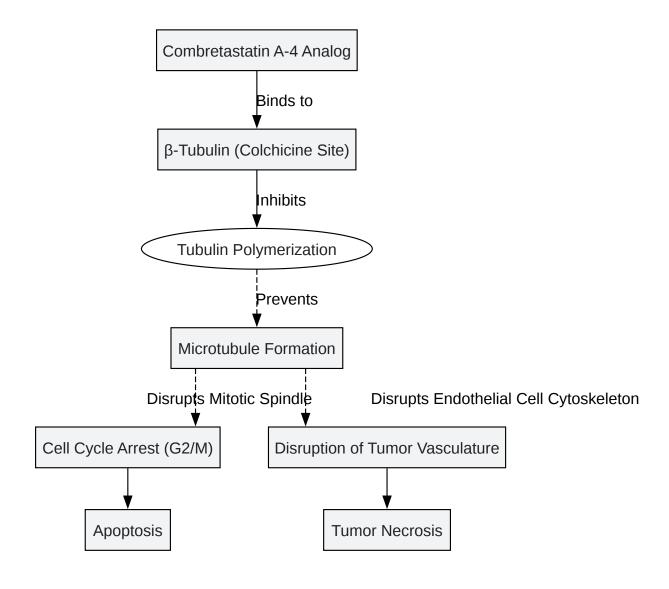
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Figure 3: Synthetic workflow for a Combretastatin A-4 analog.



Signaling Pathway: Inhibition of Tubulin Polymerization

Combretastatins bind to the colchicine-binding site on β-tubulin, which disrupts the polymerization of tubulin into microtubules.[8][9] Microtubules are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, combretastatins arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[7] Furthermore, the disruption of the microtubule network in endothelial cells leads to a collapse of the tumor vasculature, cutting off the blood supply to the tumor and causing necrosis.





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Figure 4: Signaling pathway of Combretastatin A-4 analogs.

Conclusion

2-Iodo-6-methoxyphenol is a readily accessible and highly valuable building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The ability to efficiently construct complex biaryl, aryl-alkyne, and N-aryl amine structures makes this compound particularly attractive for the synthesis of pharmaceuticals and other biologically active molecules, as exemplified by its application in the synthesis of potent tubulin polymerization inhibitors. The experimental protocols and data provided in this guide are intended to serve as a practical resource for researchers and scientists in the field of organic and medicinal chemistry.

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